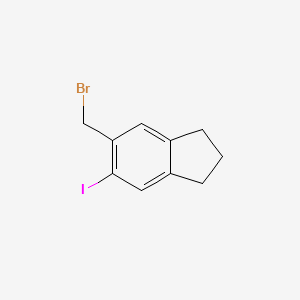

5-(Bromomethyl)-6-iodoindane

Description

5-(Bromomethyl)-6-iodoindane is a halogenated indane derivative featuring bromomethyl and iodo substituents at the 5- and 6-positions of the indane scaffold. Indanes are bicyclic aromatic compounds consisting of a benzene ring fused to a cyclopropane ring.

Properties

Molecular Formula |

C10H10BrI |

|---|---|

Molecular Weight |

336.99 g/mol |

IUPAC Name |

5-(bromomethyl)-6-iodo-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H10BrI/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5H,1-3,6H2 |

InChI Key |

PJRMURDIXTXDMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)I)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Aminoindane Family

Aminoindanes, such as 5-Iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI), share the indane backbone but differ in substituents. For example:

- 5-IAI has an iodo group at position 5 and an amino group at position 2. It exhibits serotonergic activity akin to MDMA, attributed to its amphetamine-like conformation .

- MDAI features methylenedioxy and amino groups, which enhance its affinity for serotonin receptors .

Key Differences :

- 5-(Bromomethyl)-6-iodoindane lacks the amino group critical for neurotransmitter interactions, suggesting divergent pharmacological profiles.

- The bromomethyl group at position 5 may enhance electrophilicity, facilitating alkylation reactions, unlike the amino or methylenedioxy groups in other aminoindanes .

Halogenated Pyridine Derivatives

Compounds like 5-bromo-6-methylpyridin-2-amine () and 5-bromo-6-chloro-3-iodopyridin-2-amine () highlight the role of halogen positioning in heterocyclic systems:

Key Differences :

Bromomethyl-Substituted Heterocycles

5-(Bromomethyl)-3-phenylisoxazole () shares a bromomethyl group but on an isoxazole ring. Its melting point (82.5–85°C) suggests moderate thermal stability, likely due to the polar isoxazole ring .

Key Differences :

Halogenated Quinoxaline Derivatives

5-Bromo-6-quinoxalinamine () features bromo and amine groups on a quinoxaline scaffold. Quinoxalines are known for applications in medicinal chemistry (e.g., brimonidine analogs) due to their electron-deficient aromatic systems .

Key Differences :

- The absence of an amine group in This compound limits its utility in hydrogen-bonding interactions, a key feature in receptor-targeting drugs .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Halogen Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.